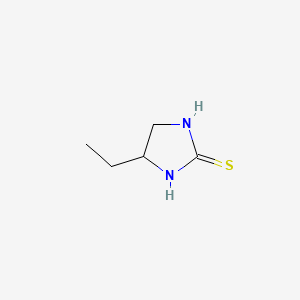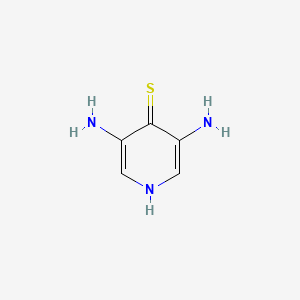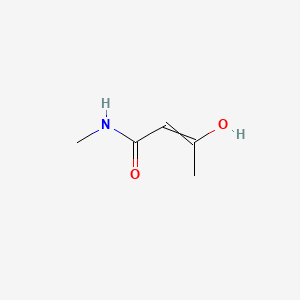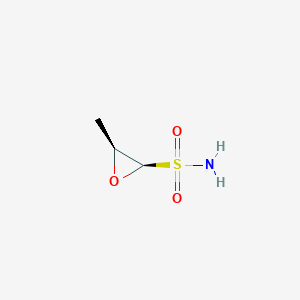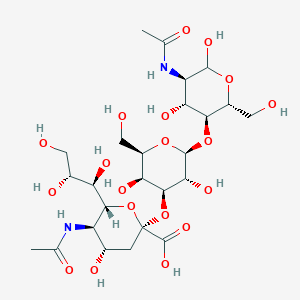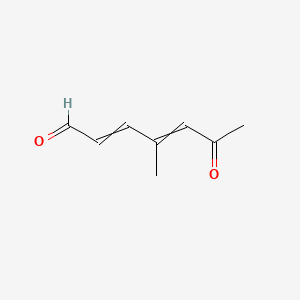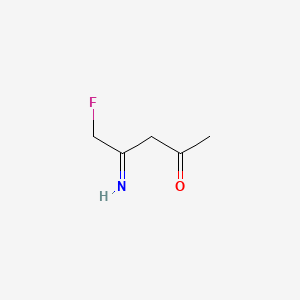![molecular formula C22H25NO5 B13835923 3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/structure/B13835923.png)
3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone is a chemical compound with the molecular formula C22H25NO5 and a molecular weight of 383.44 g/mol . It is a white solid that is soluble in certain organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM) . This compound is used primarily in biochemical research, particularly in the field of proteomics .
Vorbereitungsmethoden
The synthesis of 3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone involves complex organic reactions. Typically, the compound is synthesized through a series of carbonylation and cyclization reactions . The process requires specific chemical reagents and conditions, such as the use of catalysts and controlled temperatures . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring the purity and consistency of the final product .
Analyse Chemischer Reaktionen
3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common reagents used in these reactions include hydrogen bromide, boron tribromide, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving protein interactions and functions.
Medicine: Research into its potential therapeutic effects, particularly in cancer treatment, is ongoing.
Industry: It finds applications in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby affecting various biochemical processes . The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of protein-protein interactions and enzyme activities .
Vergleich Mit ähnlichen Verbindungen
3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone is unique due to its specific chemical structure and properties. Similar compounds include:
4-(4-Methoxyphenoxy)piperidine hydrochloride: This compound has similar functional groups but differs in its overall structure and applications.
Other oxazolidinones: These compounds share the oxazolidinone ring but have different substituents, leading to variations in their chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C22H25NO5 |
|---|---|
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
(4S)-4-benzyl-3-[5-(4-methoxyphenoxy)pentanoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C22H25NO5/c1-26-19-10-12-20(13-11-19)27-14-6-5-9-21(24)23-18(16-28-22(23)25)15-17-7-3-2-4-8-17/h2-4,7-8,10-13,18H,5-6,9,14-16H2,1H3/t18-/m0/s1 |
InChI-Schlüssel |
JEMQXSATDVOKQF-SFHVURJKSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)OCCCCC(=O)N2[C@H](COC2=O)CC3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=C(C=C1)OCCCCC(=O)N2C(COC2=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]cyclohex-3-ene-1-carbonyl]amino]pentanedioic acid](/img/structure/B13835861.png)
